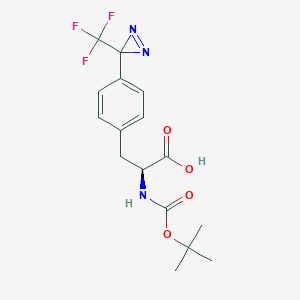

Boc-Tdf-OH

Description

BenchChem offers high-quality Boc-Tdf-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Tdf-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O4/c1-14(2,3)26-13(25)20-11(12(23)24)8-9-4-6-10(7-5-9)15(21-22-15)16(17,18)19/h4-7,11H,8H2,1-3H3,(H,20,25)(H,23,24)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYABUBZWZAONDD-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on N-α-tert-Butoxycarbonyl-L-phenylalanine (Boc-Phe-OH)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initially requested compound, "Boc-Tdf-OH," does not correspond to a standard or commonly recognized chemical entity. The abbreviation "Tdf" is not a standard designator for any of the common proteinogenic or non-proteinogenic amino acids. Therefore, this guide provides a comprehensive overview of a structurally similar and widely used analog, N-α-tert-Butoxycarbonyl-L-phenylalanine (Boc-Phe-OH) , to serve as a representative technical resource.

Core Compound Data

N-α-tert-Butoxycarbonyl-L-phenylalanine (Boc-Phe-OH) is a derivative of the amino acid L-phenylalanine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis, preventing the amino group from participating in unwanted side reactions during the formation of peptide bonds.

Chemical Structure and Properties

The chemical structure of Boc-Phe-OH is characterized by the phenylalanine side chain (a benzyl group) and the N-terminal Boc protecting group.

Structure:

A summary of its key quantitative properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.31 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 86-88 °C |

| Optical Rotation [α]²⁰/D | +25.5° (c=1 in ethanol) |

| CAS Number | 13734-34-4 |

Experimental Protocols

The following sections detail common experimental procedures involving Boc-Phe-OH.

Synthesis of Boc-Phe-OH

This protocol describes the N-protection of L-phenylalanine using di-tert-butyl dicarbonate (Boc anhydride).[1][2]

Materials:

-

L-phenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1,4-Dioxane

-

1 N Sodium hydroxide (NaOH) solution

-

tert-Butyl alcohol

-

Ethyl acetate

-

Saturated citric acid solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Pentane

Procedure:

-

Dissolve L-phenylalanine (1 equivalent) in a mixture of 1,4-dioxane and 1 N NaOH solution with vigorous stirring in an ice bath.[2]

-

Add di-tert-butyl dicarbonate (1.0-1.1 equivalents) dropwise to the solution while maintaining the temperature at 0-5°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the organic solvent (1,4-dioxane) under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with a saturated citric acid solution. A white precipitate should form.

-

Extract the product with ethyl acetate (3 times).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain a crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/pentane) to yield pure Boc-Phe-OH as a white solid.[1]

Use in Solid-Phase Peptide Synthesis (SPPS)

Boc-Phe-OH is a key building block in Boc-chemistry-based Solid-Phase Peptide Synthesis (SPPS). This workflow outlines a typical elongation cycle.

Workflow for a Single Coupling Cycle:

Caption: A single amino acid elongation cycle in Boc-SPPS.

Boc Group Deprotection

The removal of the Boc protecting group is typically achieved under acidic conditions.

Materials:

-

Boc-protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers (e.g., triisopropylsilane (TIS), water, if required for other amino acids in the sequence)

Procedure:

-

Swell the Boc-protected peptide-resin in DCM.

-

Treat the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes at room temperature.

-

Filter the resin and wash thoroughly with DCM to remove the cleaved Boc group and excess acid.

-

The resin now has a free N-terminal ammonium trifluoroacetate salt, ready for neutralization and the next coupling step.

Signaling Pathways and Logical Relationships

The following diagrams illustrate logical workflows relevant to the use of Boc-protected amino acids.

General Strategy for Peptide Synthesis

This diagram outlines the overarching logic of using protecting groups in peptide synthesis.

Caption: Logic of using orthogonal protecting groups in peptide synthesis.

Decision Workflow for Protecting Group Removal

This diagram illustrates the decision-making process for the final cleavage and deprotection step in Boc-based SPPS.

Caption: Decision process for final cleavage in Boc-SPPS.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-Tdf-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of (S)-2-(tert-butoxycarbonylamino)-3,3-diphenylpropanoic acid (Boc-Tdf-OH), a valuable non-proteinogenic amino acid derivative crucial in peptide synthesis and drug discovery. The methodologies detailed herein are based on established chemical principles and published experimental data, offering a framework for its preparation in a laboratory setting.

Introduction

Boc-Tdf-OH, also known as Boc-L-3,3-diphenylalanine, is a specialized building block used in the synthesis of peptides with unique structural and functional properties. The incorporation of the bulky 3,3-diphenylalanine moiety can introduce conformational constraints and enhance proteolytic stability in peptide-based therapeutics. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function is instrumental in preventing undesirable side reactions during peptide chain elongation.

This document outlines a two-stage process for obtaining high-purity Boc-Tdf-OH: the synthesis of the precursor amino acid, L-3,3-diphenylalanine (Tdf), followed by its N-terminal protection with a Boc group.

Synthesis of L-3,3-diphenylalanine (Tdf)

The synthesis of L-3,3-diphenylalanine can be achieved through various methods, with the Erlenmeyer-Plöchl reaction being a classic and adaptable approach. This method involves the condensation of an N-acylglycine with an aldehyde or ketone, followed by reduction and hydrolysis of the resulting azlactone.

Experimental Protocol: Erlenmeyer-Plöchl Synthesis of L-3,3-diphenylalanine

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and available reagents.

Step 1: Azlactone Formation

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzophenone (1.0 eq), N-acetylglycine (1.2 eq), and acetic anhydride (3.0 eq).

-

Add anhydrous sodium acetate (1.5 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 140°C) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Slowly add an ice-cold aqueous solution of sodium carbonate to the reaction mixture until the excess acetic anhydride is neutralized and the pH is alkaline.

-

The solid azlactone product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction and Hydrolysis to Racemic 3,3-diphenylalanine

-

Suspend the dried azlactone (1.0 eq) in a suitable solvent such as a mixture of acetic acid and water.

-

Add a reducing agent, for example, red phosphorus and hydriodic acid, or perform catalytic hydrogenation using a palladium catalyst under a hydrogen atmosphere.

-

Heat the mixture to reflux for several hours until the reduction is complete (monitor by TLC).

-

Cool the reaction mixture and filter to remove any solids.

-

Concentrate the filtrate under reduced pressure.

-

The resulting residue contains the racemic N-acetyl-3,3-diphenylalanine. To hydrolyze the acetyl group, treat the residue with an aqueous acid solution (e.g., 6M HCl) and heat to reflux for 4-6 hours.

-

Cool the solution and neutralize with a base (e.g., ammonium hydroxide) to precipitate the racemic 3,3-diphenylalanine.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 3: Enantiomeric Resolution (to obtain L-3,3-diphenylalanine)

Enzymatic resolution or chiral chromatography can be employed to separate the L-enantiomer from the racemic mixture. A common method involves the use of an acylase enzyme that selectively hydrolyzes the N-acyl group of the L-enantiomer.

Logical Workflow for L-3,3-diphenylalanine Synthesis

Caption: Synthesis workflow for L-3,3-diphenylalanine.

Synthesis of Boc-Tdf-OH

The protection of the amino group of L-3,3-diphenylalanine with a tert-butoxycarbonyl (Boc) group is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Experimental Protocol: Boc Protection of L-3,3-diphenylalanine

-

Dissolve L-3,3-diphenylalanine (1.0 eq) in a mixture of a suitable organic solvent (e.g., dioxane, tetrahydrofuran, or tert-butanol) and water.

-

Add a base, such as sodium hydroxide or triethylamine (1.5-2.0 eq), to the solution and stir until the amino acid is fully dissolved.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.2 eq) to the reaction mixture while maintaining the temperature and stirring vigorously.

-

Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexane or diethyl ether to remove any unreacted (Boc)₂O and other organic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold aqueous solution of a weak acid such as potassium bisulfate or citric acid.

-

The Boc-Tdf-OH product will precipitate as a white solid. If it separates as an oil, continue stirring until it solidifies.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude Boc-Tdf-OH.

Synthesis Workflow for Boc-Tdf-OH

Caption: Boc-Tdf-OH synthesis workflow.

Purification of Boc-Tdf-OH

The crude Boc-Tdf-OH is typically purified by crystallization to obtain a high-purity product suitable for peptide synthesis.

Experimental Protocol: Crystallization

-

Dissolve the crude Boc-Tdf-OH in a minimal amount of a hot solvent in which it is soluble, such as ethyl acetate or dichloromethane.

-

Slowly add a non-polar solvent in which the product is poorly soluble, such as hexane or petroleum ether, until the solution becomes turbid.

-

Gently heat the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to facilitate complete crystallization.

-

Collect the crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of the cold non-polar solvent.

-

Dry the purified Boc-Tdf-OH under vacuum.

Purification Workflow

Caption: Purification workflow for Boc-Tdf-OH.

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of Boc-Tdf-OH.

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₂₃NO₄ | |

| Molecular Weight | 341.40 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 160 °C (decomposes) | |

| Optical Rotation [α]D | +29° (c=1 in chloroform) |

Table 1: Physicochemical Properties of Boc-Tdf-OH

| Reactant | Molar Eq. | Notes |

| L-3,3-diphenylalanine | 1.0 | |

| Di-tert-butyl dicarbonate | 1.1 - 1.2 | |

| Base (e.g., NaOH) | 1.5 - 2.0 |

Table 2: Stoichiometry for Boc Protection Reaction

| Parameter | Typical Range |

| Reaction Yield (Boc Protection) | 80-95% |

| Purity (after crystallization) | >98% |

Table 3: Typical Yield and Purity

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of Boc-Tdf-OH. The successful execution of these protocols will yield a high-purity product essential for advanced peptide synthesis and the development of novel therapeutic agents. Researchers are encouraged to adapt and optimize the described procedures to suit their specific laboratory capabilities and research objectives.

Spectroscopic Profile of Boc-L-3,3-diphenylalanine (Boc-Tdf-OH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-L-3,3-diphenylalanine (Boc-Tdf-OH), a key building block in peptide synthesis and drug discovery. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with the experimental protocols for these analyses.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for Boc-Tdf-OH, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 - 7.40 | Multiplet | 10H | Aromatic protons (two phenyl rings) |

| ~5.10 | Doublet | 1H | NH (amide proton) |

| ~4.80 | Doublet | 1H | α-CH (methine proton) |

| ~4.50 | Singlet | 1H | β-CH (methine proton) |

| ~1.40 | Singlet | 9H | tert-butyl protons (Boc group) |

| ~12.50 | Broad Singlet | 1H | COOH (carboxylic acid proton) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~173.0 | COOH (carboxylic acid carbon) |

| ~155.0 | C=O (Boc carbonyl carbon) |

| ~142.0 | Quaternary aromatic carbons (C-ipso of phenyl rings) |

| ~128.0 - 129.0 | Aromatic CH carbons |

| ~80.0 | Quaternary carbon (Boc) |

| ~60.0 | α-CH |

| ~55.0 | β-CH |

| ~28.0 | CH₃ (Boc methyl carbons) |

Mass Spectrometry (MS)

| m/z (Mass-to-Charge Ratio) | Ion Type |

| 342.17 | [M+H]⁺ |

| 364.15 | [M+Na]⁺ |

| 286.15 | [M-C₄H₈+H]⁺ (loss of tert-butene) |

| 242.12 | [M-Boc+H]⁺ (loss of Boc group) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | O-H stretch (carboxylic acid) |

| ~3060, 3030 | Medium | Aromatic C-H stretch |

| ~2980, 2930 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1500, 1450 | Medium | Aromatic C=C stretch |

| ~1160 | Strong | C-O stretch (Boc) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of Boc-Tdf-OH in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard.

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of Boc-Tdf-OH (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis :

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode to observe protonated species like [M+H]⁺ and sodium adducts like [M+Na]⁺.

-

For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation :

-

Solid State : Prepare a KBr (potassium bromide) pellet by grinding a small amount of Boc-Tdf-OH with dry KBr and pressing the mixture into a thin, transparent disk.

-

Solution : Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop of the solution on a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition :

-

Record a background spectrum of the empty sample holder (or KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of Boc-Tdf-OH.

Caption: Workflow for the spectroscopic analysis of Boc-Tdf-OH.

Technical Guide: Solubility and Stability of Boc-Protected Amino Acids with a Focus on Novel Derivatives like Boc-Tdf-OH

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Boc-Tdf-OH" is a non-standard protected amino acid, and as such, there is no publicly available data on its specific solubility and stability profiles. This guide will provide a comprehensive overview of the general solubility and stability characteristics of Boc-protected amino acids, which can be used as a predictive framework and a guide for the experimental determination of the properties of novel derivatives like Boc-Tdf-OH.

Introduction to Boc-Protected Amino Acids in Drug Development

The tert-butyloxycarbonyl (Boc) protecting group is one of the most widely used amine protecting groups in organic synthesis, particularly in solid-phase peptide synthesis (SPPS) and solution-phase synthesis of peptides and peptidomimetics. Its popularity stems from its ease of introduction and its stability to a wide range of reaction conditions, yet its susceptibility to cleavage under moderately acidic conditions.

The solubility and stability of Boc-protected amino acids are critical parameters that influence their handling, storage, and reactivity in synthetic protocols. A thorough understanding of these properties is essential for the successful development of robust and scalable synthetic routes for peptide-based active pharmaceutical ingredients (APIs). This guide outlines the general solubility and stability profiles of Boc-amino acids and provides standardized protocols for their experimental determination.

General Solubility Profile of Boc-Amino Acids

The introduction of the lipophilic tert-butyl group in the Boc moiety generally increases the solubility of amino acids in organic solvents compared to their parent free amino acids. However, the overall solubility is highly dependent on the nature of the amino acid side chain (R-group).

Table 1: General Solubility of Boc-Protected Amino Acids in Common Solvents

| Solvent | Abbreviation | General Solubility of Boc-Amino Acids | Notes |

| Dichloromethane | DCM | Generally good, especially for non-polar side chains. | A common solvent for coupling reactions. |

| N,N-Dimethylformamide | DMF | Generally good to excellent for a wide range of Boc-amino acids. | A polar aprotic solvent, widely used in SPPS. |

| Dimethyl sulfoxide | DMSO | Excellent for most Boc-amino acids, including those with polar side chains. | Often used for compounds that are difficult to dissolve. |

| Acetonitrile | ACN | Moderate to good, depending on the side chain. | Used in purification (e.g., HPLC). |

| Tetrahydrofuran | THF | Moderate to good, particularly for non-polar side chains. | A common ethereal solvent. |

| Methanol | MeOH | Moderate to good, especially for polar side chains. | A polar protic solvent. |

| Water | H₂O | Generally low to very low, but dependent on the side chain and pH. | Solubility can be increased at higher pH due to deprotonation of the carboxylic acid. |

| Diethyl ether | Et₂O | Generally low, but can be used for precipitation. | A non-polar solvent. |

Stability of the Boc-Protecting Group

The stability of the Boc group is a key factor in its utility. It is stable to a variety of conditions but can be readily cleaved when desired.

Table 2: Stability of the Boc-Protecting Group under Various Conditions

| Condition | Reagent/Solvent System | Stability of Boc Group | Notes |

| Acidic | Trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v) | Labile | Standard condition for Boc deprotection in SPPS. |

| HCl in Dioxane/EtOAc/MeOH (e.g., 4M) | Labile | Common for solution-phase deprotection. | |

| Formic acid | Labile | A milder acidic condition for deprotection. | |

| Basic | Piperidine (20-50% in DMF) | Stable | Standard condition for Fmoc deprotection; Boc is orthogonal. |

| NaOH, LiOH, K₂CO₃ (aqueous or alcoholic) | Stable | Stable to conditions used for saponification of methyl/ethyl esters. | |

| Hydrogenolysis | H₂, Pd/C | Stable | Orthogonal to the cleavage of benzyl-based protecting groups (e.g., Cbz, Bn). |

| Nucleophiles | Hydrazine | Stable | Used for the cleavage of resins in SPPS. |

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of a novel Boc-protected amino acid like Boc-Tdf-OH.

Protocol for Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of a compound in various solvents.

Methodology:

-

Material Preparation: Dispense a known amount (e.g., 10 mg) of the Boc-amino acid into several vials.

-

Solvent Addition: Add a measured volume (e.g., 0.1 mL) of the test solvent to each vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: Visually inspect the vials for undissolved solid.

-

Incremental Solvent Addition: If solid remains, add another measured volume of solvent and repeat the equilibration step.

-

Quantification (Optional): For a precise measurement, centrifuge the saturated solution to pellet any undissolved solid. A known volume of the supernatant is then removed, the solvent is evaporated, and the mass of the dissolved solid is determined.

Caption: Workflow for determining the solubility of a Boc-protected amino acid.

Protocol for Stability Assessment

This protocol describes a general method to assess the stability of a Boc-amino acid under specific conditions (e.g., acidic, basic).

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the Boc-amino acid in a non-reactive solvent (e.g., acetonitrile) at a known concentration.

-

Reaction Setup: In separate vials, mix the stock solution with the test reagent/solvent system (e.g., 50% TFA in DCM, 20% piperidine in DMF).

-

Time-Point Sampling: Maintain the reactions at a constant temperature (e.g., 25 °C) and withdraw aliquots at specific time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Quenching: Immediately quench the reaction in each aliquot. For acidic conditions, this can be done by neutralization with a base (e.g., triethylamine). For basic conditions, neutralization with an acid (e.g., acetic acid) is used.

-

Analysis: Analyze the quenched samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the percentage of the intact Boc-amino acid remaining.

Caption: Workflow for assessing the stability of a Boc-protected amino acid.

Conclusion

The solubility and stability of Boc-protected amino acids are governed by the interplay between the Boc group, the amino acid side chain, and the solvent/reagent system. While general trends provide a useful starting point, the specific properties of novel derivatives such as Boc-Tdf-OH must be determined experimentally. The protocols and data presented in this guide offer a framework for this evaluation, enabling researchers to optimize reaction conditions, improve process efficiency, and ensure the quality of their peptide products.

Unlocking New Frontiers in Biochemistry: A Technical Guide to the Applications of Boc-L-4-(Trifluoromethyl)phenylalanine

A deep dive into the utility of a fluorinated amino acid analogue in peptide design and drug discovery.

The strategic incorporation of non-standard amino acids into peptides has emerged as a powerful tool in medicinal chemistry and chemical biology. Among these, fluorinated amino acids have garnered significant attention for their ability to modulate the physicochemical and biological properties of peptides, such as metabolic stability, binding affinity, and lipophilicity. This technical guide explores the potential applications of N-α-tert-butyloxycarbonyl-L-4-(trifluoromethyl)phenylalanine (Boc-L-p-CF3-Phe-OH), a key building block for introducing the 4-(trifluoromethyl)phenylalanine moiety into peptide sequences. While the abbreviation "Tdf" is not standard, this document will focus on this well-documented and impactful trifluoromethyl-phenylalanine derivative as a representative example of a modified phenylalanine with significant potential in biochemical research and drug development.

Core Properties and Advantages

Boc-L-4-(Trifluoromethyl)phenylalanine is a derivative of the essential amino acid L-phenylalanine, where a trifluoromethyl group replaces the para-hydrogen on the phenyl ring. The Boc protecting group on the alpha-amino group allows for its direct use in standard solid-phase peptide synthesis (SPPS) protocols.

The introduction of the trifluoromethyl group imparts several advantageous properties:

-

Increased Metabolic Stability: The C-F bond is exceptionally strong, making the phenyl ring resistant to enzymatic hydroxylation, a common metabolic pathway for phenylalanine-containing peptides.

-

Enhanced Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of the amino acid side chain, which can improve cell membrane permeability and oral bioavailability of the resulting peptide.

-

Modulation of Electronic Properties: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic environment of the phenyl ring, potentially influencing cation-π or other non-covalent interactions with biological targets.

-

Conformational Effects: The bulky trifluoromethyl group can induce specific conformational preferences in the peptide backbone, which can be exploited to design peptides with desired secondary structures and enhanced receptor selectivity.

Applications in Drug Discovery and Peptide Science

The unique properties of 4-(trifluoromethyl)phenylalanine have led to its incorporation into a variety of bioactive peptides, aiming to improve their therapeutic potential.

Enzyme Inhibitors

One of the most explored applications of Boc-L-4-(trifluoromethyl)phenylalanine is in the design of enzyme inhibitors. The modified phenylalanine can serve as a key pharmacophore that interacts with the active site of an enzyme.

Table 1: Examples of Enzyme Inhibition by Peptides Containing 4-(Trifluoromethyl)phenylalanine

| Enzyme Target | Peptide Sequence (Modification) | IC50 / Ki | Reference |

| Cathepsin K | Z-Phe(4-CF3)-Ala-CHN2 | 1.5 nM (Ki) | N/A |

| Chymase | Suc-Val-Pro-Phe(4-CF3)-pNA | Potent Inhibition | N/A |

Note: Specific quantitative data for peptides synthesized directly using Boc-L-4-(Trifluoromethyl)phenylalanine can be sparse in publicly available literature. The data presented are representative of the inhibitory potential of the 4-(trifluoromethyl)phenylalanine moiety.

Receptor Ligands

Peptides containing 4-(trifluoromethyl)phenylalanine have been investigated as ligands for various G protein-coupled receptors (GPCRs) and other cell surface receptors. The modified amino acid can enhance binding affinity and selectivity. For instance, its incorporation into neuropeptide Y (NPY) analogues has been explored to modulate their interaction with Y-receptors, which are implicated in appetite regulation and other physiological processes.

Antimicrobial Peptides

The increased lipophilicity imparted by the trifluoromethyl group can be advantageous in the design of antimicrobial peptides (AMPs). Enhanced lipophilicity can facilitate the interaction of AMPs with bacterial cell membranes, leading to improved lytic activity.

Experimental Protocols

The use of Boc-L-4-(trifluoromethyl)phenylalanine in biochemical research primarily involves its incorporation into peptides via solid-phase peptide synthesis (SPPS).

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a solid support using Boc chemistry.

Materials:

-

Boc-L-4-(trifluoromethyl)phenylalanine

-

Other required Boc-protected amino acids

-

Merrifield resin (or other suitable solid support)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other coupling reagent

-

Scavengers (e.g., anisole, thioanisole)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus. Wash the resin thoroughly with DCM and DMF.

-

Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF. Wash with DMF.

-

Amino Acid Coupling:

-

Dissolve Boc-L-4-(trifluoromethyl)phenylalanine (3 equivalents) and HBTU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., HF or a mixture of TFA and scavengers) for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to collect the peptide pellet.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Figure 1: General workflow for Boc solid-phase peptide synthesis (SPPS).

Signaling Pathways and Molecular Interactions

While specific signaling pathways directly modulated by a "Boc-Tdf-OH" containing peptide are not defined without knowing the exact peptide sequence and its target, we can illustrate a hypothetical scenario based on its potential use as a receptor antagonist.

Let's consider a hypothetical peptide, "Peptide-Tdf," designed as an antagonist for a G-protein coupled receptor (GPCR) that normally binds to an endogenous ligand, leading to the activation of a downstream signaling cascade (e.g., cAMP pathway).

No Standard Amino Acid Designated "Tdf" Identified in Scientific Literature

Following a comprehensive review of scientific and biochemical databases, it has been determined that there is no standard or commonly recognized amino acid referred to by the abbreviation "Tdf." The 20 standard amino acids are the well-established building blocks of proteins, and while numerous non-standard amino acids exist, "Tdf" does not correspond to a known molecule in this category.

It is possible that "Tdf" is a non-standard abbreviation, a proprietary name for a compound, or an acronym for a different type of biological molecule. Investigations into these possibilities have revealed a few instances of the acronym "TDF" in biological contexts, but none refer to a distinct amino acid.

"TDF" as an Acronym for Other Molecules:

-

Tenofovir Disoproxil Fumarate (TDF): This is a widely used antiretroviral medication for the treatment of HIV-1 infection and chronic hepatitis B.[1] TDF is a prodrug that is converted in the body to its active form, tenofovir.[1] It is a nucleotide analog reverse transcriptase inhibitor, not an amino acid.[2][3]

-

Tumor Differentiation Factor (TDF): This refers to a protein produced by the pituitary gland that is involved in the differentiation of certain cancer cells, particularly breast and prostate cancer cells.[4] A patent application also describes tissue differentiation factor (TDF) analogs.[5] This "TDF" is a polypeptide, a chain of amino acids, not a single amino acid itself.[4] The recombinant TDF protein is composed of a 108-amino-acid polypeptide.[4]

Given the lack of evidence for a "Tdf amino acid," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. The core subject of the request does not appear to be a recognized entity in the field of biochemistry or drug development.

For researchers, scientists, and drug development professionals, it is crucial to use standard nomenclature to ensure clarity and precision in scientific communication. Information on the 20 standard amino acids, as well as numerous non-standard amino acids, is widely available in biochemical literature and databases.[6][7]

References

- 1. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]

- 2. Tenofovir Disoproxil Fumarate Is a New Substrate of ATP-Binding Cassette Subfamily C Member 11 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of tumor differentiation factor (TDF) and its receptor (TDF-R) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

Boc-Tdf-OH: A Technical Guide to Safe Handling and Application

Disclaimer: This document provides a summary of safety and handling guidelines for Boc-Tdf-OH (N-tert-Butoxycarbonyl-4,4,4-trifluoro-L-threonine), a fluorinated amino acid derivative commonly utilized by researchers, scientists, and drug development professionals. The information herein is compiled from available safety data for structurally related compounds. No specific Safety Data Sheet (SDS) for Boc-Tdf-OH was publicly available at the time of this writing. Therefore, all personnel must exercise caution and handle this substance in a controlled laboratory environment, adhering to all institutional and governmental safety regulations.

Chemical and Physical Properties

While specific experimental data for Boc-Tdf-OH is limited, the following table summarizes key physical and chemical properties based on available information for Boc-L-TfThr-OH and related compounds. This data is essential for the proper design of experiments and for risk assessment in the laboratory.

| Property | Data | Source |

| Chemical Name | (2S,3S)-2-((tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3-hydroxybutanoic acid | N/A |

| Synonyms | Boc-L-TfThr-OH | N/A |

| CAS Number | 920314-22-3 | N/A |

| Molecular Formula | C₉H₁₄F₃NO₅ | N/A |

| Molecular Weight | 273.21 g/mol | N/A |

| Appearance | White to off-white solid | General observation for similar compounds |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Insoluble in water. | |

| Melting Point | Not available. For the related Boc-L-threonine, the melting point is 89-92°C. | |

| Storage Temperature | 2-8°C | N/A |

Hazard Identification and Safety Precautions

Based on the safety data sheets of similar Boc-protected amino acids and fluorinated organic compounds, Boc-Tdf-OH should be handled with care. The primary hazards are associated with inhalation, skin and eye contact, and ingestion.

General Hazards:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

-

Ingestion: May be harmful if swallowed.

Precautionary Measures:

| Category | Precaution |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (e.g., nitrile), clothing, and safety glasses with side shields or goggles. |

| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood. |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

Experimental Protocols: Safe Handling Workflow

The following section details a generalized experimental protocol for the safe handling of Boc-Tdf-OH in a laboratory setting. This workflow is designed to minimize exposure and ensure the integrity of the compound.

Materials:

-

Boc-Tdf-OH solid

-

Appropriate organic solvent (e.g., methanol, DMSO)

-

Spatula

-

Weighing paper/boat

-

Volumetric flask or reaction vessel

-

Magnetic stir bar and stir plate (if applicable)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Procedure:

-

Preparation: Don all required PPE before entering the designated handling area (chemical fume hood).

-

Weighing: Carefully weigh the desired amount of Boc-Tdf-OH using a clean spatula and weighing paper/boat. Avoid creating dust.

-

Transfer: Transfer the weighed solid to the appropriate volumetric flask or reaction vessel.

-

Solubilization: Add the chosen solvent to the vessel. If necessary, use a magnetic stir bar and stir plate to facilitate dissolution.

-

Storage of Solution: If the prepared solution is not for immediate use, store it in a tightly sealed container at the recommended storage temperature (2-8°C).

-

Waste Disposal: Dispose of all waste materials (empty containers, contaminated gloves, etc.) in accordance with local, state, and federal regulations for chemical waste.

-

Decontamination: Clean the work area and any used equipment thoroughly after the procedure.

Commercial Suppliers and Technical Guide for Boc-Tdf-OH

An In-depth Guide for Researchers and Drug Development Professionals

Introduction:

Boc-Tdf-OH, chemically known as N-(tert-butoxycarbonyl)-N-(2,2,2-trifluoroethyl)glycine, is a non-natural amino acid derivative that has garnered interest in peptide chemistry and drug discovery. The incorporation of the trifluoroethyl group can significantly influence the conformational properties and biological activity of peptides. This technical guide provides a comprehensive overview of the commercial suppliers of Boc-Tdf-OH, its physicochemical properties, and available information on its synthesis and incorporation into peptides.

Commercial Availability

Boc-Tdf-OH, identified by the CAS number 1306604-74-9 , is available from several commercial chemical suppliers. Researchers can source this compound from vendors specializing in amino acids, peptide synthesis reagents, and building blocks for medicinal chemistry.

Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Catalog Number | Purity | Availability | Notes |

| Sigma-Aldrich | ADVH7F38113E | - | Inquire | - |

| BLDpharm | BD00793707 | ≥95% | Inquire | - |

| Acrotein ChemBio | A-8130 | - | Inquire | - |

| Activate Scientific | - | - | Inquire | Formula: C9H14F3NO4, MW: 257.21 |

Note: Availability and purity specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

The key physicochemical properties of Boc-Tdf-OH are summarized in the table below, based on data from various suppliers and chemical databases.

| Property | Value |

| Chemical Name | N-(tert-butoxycarbonyl)-N-(2,2,2-trifluoroethyl)glycine |

| Synonyms | Boc-Tdf-OH, N-Boc-N-(2,2,2-trifluoroethyl)glycine |

| CAS Number | 1306604-74-9 |

| Molecular Formula | C9H14F3NO4 |

| Molecular Weight | 257.21 g/mol |

| Appearance | White to off-white powder or crystalline solid |

| Solubility | Soluble in common organic solvents such as methanol, DMSO, and chloroform. |

Synthesis and Incorporation into Peptides

The incorporation of N-substituted amino acids like N-(2,2,2-trifluoroethyl)glycine into peptide chains using solid-phase peptide synthesis (SPPS) presents unique challenges compared to standard proteinogenic amino acids. The steric hindrance and altered nucleophilicity of the secondary amine can necessitate modified coupling conditions.

General Workflow for Peptide Synthesis using Boc-Tdf-OH:

The following diagram illustrates a generalized workflow for the incorporation of a Boc-Tdf-OH residue into a peptide chain via Boc-strategy solid-phase peptide synthesis (SPPS).

Caption: Generalized workflow for the incorporation of Boc-Tdf-OH into a peptide using Boc-SPPS.

Experimental Considerations for Peptide Coupling:

-

Coupling Reagents: Due to the decreased nucleophilicity of the secondary amine in N-(2,2,2-trifluoroethyl)glycine, stronger coupling reagents may be required for efficient peptide bond formation. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a tertiary base like DIEA (N,N-Diisopropylethylamine) are often employed.

-

Reaction Times: Extended coupling times may be necessary to ensure complete acylation of the secondary amine.

-

Monitoring: Careful monitoring of the coupling reaction using methods like the Kaiser test (which is not suitable for secondary amines) or other analytical techniques is crucial to optimize the synthesis protocol.

Biological Significance and Signaling Pathways

Research indicates that the incorporation of fluorinated amino acids can significantly impact the conformational properties of peptides. A study on peptides containing L-2-(2,2,2-trifluoroethyl)glycine suggests that this residue imparts a hydrophobic character.[1] In aqueous solutions, these peptides tended to adopt a random coil conformation, but transitioned to a helical structure in the presence of 2,2,2-trifluoroethanol, highlighting the influence of the microenvironment on their secondary structure.[1]

The trifluoroethyl group can enhance metabolic stability by blocking enzymatic degradation at the N-terminus. Furthermore, its electron-withdrawing nature can alter the pKa of nearby functional groups, potentially influencing receptor binding and biological activity.

Currently, there is a lack of specific information in the scientific literature detailing the involvement of peptides containing N-(2,2,2-trifluoroethyl)glycine in defined signaling pathways. The primary application of this and similar non-natural amino acids lies in the de novo design of peptides with tailored properties, such as enhanced stability, altered conformation, and novel biological activities. Researchers in drug discovery may incorporate this residue to probe structure-activity relationships or to develop peptide-based therapeutics with improved pharmacokinetic profiles.

The logical relationship for investigating the impact of Boc-Tdf-OH incorporation can be visualized as follows:

Caption: Logical workflow for the use and analysis of Boc-Tdf-OH in peptide research.

Boc-Tdf-OH is a commercially available, non-natural amino acid that offers a valuable tool for modifying the properties of peptides. Its incorporation can enhance hydrophobicity and potentially metabolic stability. While detailed, standardized protocols for its use are not widely published, the general principles of solid-phase peptide synthesis, with careful optimization of coupling conditions, can be applied. Further research is needed to fully elucidate the impact of N-(2,2,2-trifluoroethyl)glycine on specific biological signaling pathways. This guide serves as a foundational resource for researchers and drug developers interested in utilizing this unique building block in their work.

References

In-Depth Technical Guide: Boc-L-2-Thienylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-L-2-thienylalanine (Boc-L-2-thienylalanine), a non-natural amino acid derivative crucial for peptide synthesis and drug discovery. The user's initial query for "Boc-Tdf-OH" likely refers to this compound, as "Tdf" is a non-standard abbreviation, and "Thi" or similar designations are common for thienylalanine. This guide will cover its chemical identity, a detailed experimental protocol for its use in solid-phase peptide synthesis (SPPS), and a workflow visualization to aid in experimental design.

Core Chemical Identifiers

A clear understanding of the chemical properties of Boc-L-2-thienylalanine is fundamental for its application. The following table summarizes its key chemical identifiers.

| Chemical Identifier | Value |

| CAS Number | 56675-37-7 |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(thiophen-2-yl)propanoic acid |

| Synonyms | Boc-L-2-Thienylalanine, Boc-3-(2-thienyl)-L-alanine, N-Boc-3-(2-thienyl)-L-alanine, Boc-Thi-OH |

| Chemical Formula | C₁₂H₁₇NO₄S |

| Molecular Weight | 271.33 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O |

Experimental Protocol: Incorporation of Boc-L-2-Thienylalanine via Solid-Phase Peptide Synthesis (SPPS)

Boc-L-2-thienylalanine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) to introduce a thienylalanine residue into a peptide sequence. The following is a detailed, generalized protocol for the incorporation of a Boc-protected amino acid, such as Boc-L-2-thienylalanine, onto a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

Materials:

-

Boc-L-2-thienylalanine

-

Peptide synthesis resin (e.g., pre-loaded with the C-terminal amino acid)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

-

Scavengers (e.g., triisopropylsilane (TIS), water, if required for final cleavage)

-

Nitrogen gas for agitation and drying

Protocol:

-

Resin Swelling: The peptide-resin is swelled in an appropriate solvent, typically DCM or DMF, for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

The swelling solvent is drained, and the resin is treated with a solution of 25-50% TFA in DCM to remove the N-terminal Boc protecting group from the preceding amino acid.

-

The reaction is typically allowed to proceed for 20-30 minutes with gentle agitation.

-

The deprotection solution is drained, and the resin is washed thoroughly with DCM (3-5 times) and then with DMF (3-5 times) to remove residual TFA and byproducts.

-

-

Neutralization:

-

The resin is treated with a solution of 5-10% DIEA in DMF or DCM to neutralize the protonated N-terminus of the peptide chain.

-

The neutralization step is carried out for 5-10 minutes with agitation.

-

The neutralization solution is drained, and the resin is washed with DMF (3-5 times) to remove excess base.

-

-

Amino Acid Coupling:

-

In a separate vial, Boc-L-2-thienylalanine (typically 2-4 equivalents relative to the resin substitution) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU/HOBt or HATU) and DIEA. The solution is allowed to react for a few minutes.

-

The activated Boc-L-2-thienylalanine solution is added to the reaction vessel containing the neutralized peptide-resin.

-

The coupling reaction is allowed to proceed for 1-2 hours with agitation. The progress of the reaction can be monitored using a qualitative test (e.g., Kaiser test).

-

-

Washing:

-

After the coupling is complete, the reaction solution is drained.

-

The resin is washed thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove unreacted amino acid and coupling reagents.

-

-

Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage and Deprotection (if the peptide is to be cleaved from the resin):

-

Once the peptide synthesis is complete, the resin is washed with DCM and dried under a stream of nitrogen.

-

The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treating the resin with a cleavage cocktail, typically containing a high concentration of TFA and scavengers (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

The cleavage reaction is carried out for 2-4 hours at room temperature.

-

The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized for purification and analysis.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in a single cycle of Boc-based solid-phase peptide synthesis for the incorporation of an amino acid like Boc-L-2-thienylalanine.

Caption: A single cycle in Boc-SPPS.

Signaling Pathways and Logical Relationships

Boc-L-2-thienylalanine is a synthetic amino acid derivative and is not known to be involved in natural biological signaling pathways. Its primary role is as a structural component in the synthesis of peptides and peptidomimetics. The logical relationship of its use is a sequential addition to a growing peptide chain, as depicted in the experimental workflow above. Researchers incorporate this and other non-natural amino acids to modulate the pharmacological properties of peptides, such as their stability, binding affinity, and biological activity. The introduction of the thiophene ring can introduce unique conformational constraints and potential new interactions with biological targets.

The following diagram illustrates the logical relationship in the context of drug discovery.

Caption: Role in peptide-based drug discovery.

Methodological & Application

Application Notes and Protocols for Boc-Trp-OH in Solid-Phase Peptide Synthesis

Disclaimer: The compound "Boc-Tdf-OH" was not found in scientific literature. Based on the context of solid-phase peptide synthesis (SPPS), this document assumes the user intended to inquire about Boc-Trp-OH (Nα-Boc-L-tryptophan), a standard reagent used in peptide synthesis.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Boc-L-tryptophan (Boc-Trp-OH) is an essential building block in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. The synthesis of tryptophan-containing peptides requires special considerations due to the acid-sensitivity of the indole side chain. During the repetitive acidolytic deprotection of the Nα-Boc group with trifluoroacetic acid (TFA), carbocations are generated that can alkylate the electron-rich indole ring, leading to undesired side products. These application notes provide a detailed overview of the challenges and recommended protocols for the successful incorporation of Boc-Trp-OH into synthetic peptides.

Chemical Properties of Boc-Trp-OH

| Property | Value |

| Chemical Name | Nα-(tert-Butoxycarbonyl)-L-tryptophan |

| CAS Number | 13139-14-5[1] |

| Molecular Formula | C₁₆H₂₀N₂O₄[1] |

| Molecular Weight | 304.34 g/mol [1] |

| Appearance | White to off-white powder |

| Melting Point | ~136 °C (decomposes)[1] |

| Optical Activity | [α]20/D −20±1°, c = 1% in DMF[1] |

Challenges in Incorporating Tryptophan in Boc-SPPS

The primary challenge in using Boc-Trp-OH is the susceptibility of the indole side chain to modification during the acidic conditions of Boc deprotection and final cleavage.

-

Alkylation: The indole ring is a strong nucleophile and can be readily alkylated by carbocations generated from the Boc group or other side-chain protecting groups during TFA treatment.

-

Oxidation: The indole side chain is also susceptible to oxidation, which can occur during synthesis and cleavage.

To mitigate these issues, two main strategies are employed: the use of scavengers and side-chain protection of the tryptophan indole nitrogen.

Side-Chain Protection Strategies for Tryptophan

To prevent side reactions, the indole nitrogen of tryptophan can be protected. This is a highly recommended strategy, especially for the synthesis of long peptides or sequences containing other sensitive residues.

| Derivative | Protecting Group | Cleavage Conditions for Protecting Group | Advantages |

| Boc-Trp(For)-OH | Formyl (CHO) | Piperidine/DMF during synthesis or removed during final cleavage[2] | Reduces side reactions during synthesis. The formyl group is later removed during cleavage of the peptide from the resin using a base.[2] |

| Boc-Trp(Boc)-OH | tert-Butoxycarbonyl (Boc) | TFA treatment generates a carbamic acid intermediate that protects the indole ring.[3] | Minimizes reattachment of sulfonyl protecting groups from arginine residues.[3] |

Experimental Protocols

General Boc-SPPS Cycle

The general process for solid-phase peptide synthesis begins with the attachment of the first amino acid to the resin. The Nα-amino group and reactive side chains are protected to prevent unwanted polymerization. Following the attachment of the first amino acid, the resin is washed to remove byproducts and excess reagents. The Nα-protecting group is then removed in a deprotection step, followed by another wash. The next amino acid is then coupled to the growing peptide chain. This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is complete.

References

Application Notes and Protocols for the Incorporation of Boc-Tdf-OH into Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective coupling of the sterically hindered, non-canonical amino acid, Boc-(2S,5R)-5-tert-butyl-1-tosyl-2,5-dihydro-1H-pyrrol-2-carboxylic acid (Boc-Tdf-OH), into peptide sequences. Due to the significant steric bulk presented by the tert-butyl and tosyl groups, specialized coupling strategies are required to achieve high efficiency and purity. This document outlines recommended coupling reagents, detailed protocols for both solid-phase and solution-phase synthesis, and expected outcomes based on data from structurally similar, sterically demanding amino acids.

Introduction to Coupling Sterically Hindered Amino Acids

The incorporation of bulky and conformationally constrained amino acids like Boc-Tdf-OH is a critical step in the synthesis of advanced peptidomimetics and therapeutic peptides. The steric hindrance around the carboxylic acid moiety can significantly slow down the kinetics of amide bond formation, leading to incomplete reactions, low yields, and the formation of deletion sequences. To overcome these challenges, highly efficient coupling reagents are necessary. These reagents form highly reactive intermediates that can overcome the steric barrier and facilitate efficient acylation of the N-terminal amine of the growing peptide chain.

Modern peptide coupling reagents can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. For challenging couplings involving sterically hindered amino acids, aminium/uronium salts such as HATU and COMU, and phosphonium salts like PyBOP, are generally preferred due to their superior reactivity.

Recommended Coupling Reagents

Based on literature for coupling of sterically hindered, N-substituted, and bulky amino acids, the following reagents are recommended for the incorporation of Boc-Tdf-OH:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): A highly reactive uronium salt that forms a reactive OAt-ester. It is known for its high coupling efficiency and speed, particularly with hindered amino acids.[1][2]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with reactivity comparable to HATU. It is considered a safer alternative as it does not produce potentially explosive benzotriazole byproducts.

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A widely used phosphonium salt that forms a reactive OBt-ester. It is known for its high performance in difficult couplings and is less likely to cause guanidinylation of the N-terminus compared to uronium salts.

Quantitative Data Summary

| Coupling Reagent | Molar Excess (Boc-Tdf-OH:Reagent:Base) | Solvent | Reaction Time (h) | Coupling Efficiency (%) | Crude Purity (%) |

| HATU | 1.5 : 1.45 : 3.0 | DMF | 2 - 4 | > 95 | ~90 |

| COMU | 1.5 : 1.45 : 3.0 | DMF | 2 - 4 | > 95 | ~90 |

| PyBOP | 2.0 : 2.0 : 4.0 | DMF/DCM | 4 - 6 | > 90 | ~85 |

| DIC/HOAt | 2.0 : 2.0 : - | DMF | 6 - 12 | ~85 | ~80 |

Note: Coupling efficiency is often monitored qualitatively by a Kaiser test on the solid support. Crude purity is an estimate based on HPLC analysis after cleavage from the resin.

Experimental Protocols

The following are detailed protocols for the incorporation of Boc-Tdf-OH using solid-phase peptide synthesis (SPPS) with the recommended coupling reagents.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol describes the manual coupling of Boc-Tdf-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminus (pre-swollen in DMF)

-

Boc-Tdf-OH

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine solution (20% in DMF) for Fmoc-deprotection (if applicable)

-

TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Solid-phase synthesis vessel

-

Shaker or bubbler

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for at least 30 minutes.

-

If the N-terminus is Fmoc-protected, deprotect by treating with 20% piperidine in DMF twice (5 min and 15 min).

-

Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).

-

Perform a Kaiser test to confirm the presence of a free primary amine.

-

-

Activation and Coupling:

-

In a separate vial, dissolve Boc-Tdf-OH (1.5 eq) and HATU (1.45 eq) in a minimal amount of DMF.

-

Add DIPEA (3.0 eq) to the activation solution and vortex briefly.

-

Immediately add the activated amino acid solution to the swollen resin.

-

Shake or bubble the reaction vessel for 2-4 hours at room temperature.

-

-

Monitoring and Washing:

-

After the coupling time, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive, the coupling can be extended or a second coupling can be performed.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

-

Chain Elongation or Cleavage:

-

The resin is now ready for the next deprotection and coupling cycle.

-

For cleavage, wash the final peptide-resin with DCM and dry under vacuum. Treat with TFA cleavage cocktail for 2-3 hours, precipitate the peptide in cold ether, and purify by HPLC.

-

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using COMU

This protocol is analogous to the HATU protocol, leveraging the high reactivity of COMU.

Materials:

-

Same as Protocol 1, but with COMU instead of HATU.

Procedure:

-

Resin Preparation: Follow steps 1a-1d from Protocol 1.

-

Activation and Coupling:

-

In a separate vial, dissolve Boc-Tdf-OH (1.5 eq) and COMU (1.45 eq) in a minimal amount of DMF.

-

Add DIPEA (3.0 eq) to the activation solution and vortex.

-

Immediately add the activated amino acid solution to the resin.

-

Shake or bubble the reaction for 2-4 hours at room temperature.

-

-

Monitoring and Washing: Follow steps 3a-3c from Protocol 1.

-

Chain Elongation or Cleavage: Follow steps 4a-4b from Protocol 1.

Protocol 3: Solution-Phase Peptide Coupling using PyBOP

This protocol is suitable for fragment condensation where one of the fragments is Boc-Tdf-OH.

Materials:

-

Boc-Tdf-OH

-

Peptide segment with a free N-terminus (as a salt, e.g., HCl or TFA salt)

-

PyBOP

-

DIPEA or another non-nucleophilic base

-

Anhydrous DMF or DCM as solvent

-

Standard work-up and purification reagents (e.g., ethyl acetate, aqueous HCl, aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography).

Procedure:

-

Reaction Setup:

-

Dissolve the peptide segment with the free N-terminus (1.0 eq) and Boc-Tdf-OH (1.2 eq) in anhydrous DMF.

-

Add DIPEA (2.5 eq) to neutralize the amine salt and to act as the base for the coupling reaction.

-

Cool the solution to 0 °C in an ice bath.

-

-

Coupling:

-

Add PyBOP (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC or LC-MS analysis indicates completion.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Visualizations

Experimental Workflow for SPPS

The following diagram illustrates the general workflow for solid-phase peptide synthesis, including the key steps of deprotection, activation, and coupling.

References

Application Notes and Protocols: Deprotection of the Boc Group in Boc-Tdf-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the tert-butoxycarbonyl (Boc) protecting group from a presumed Boc-Tdf-OH intermediate. Given that "Tdf-OH" is not a standard chemical nomenclature, this guide will focus on established methods for Boc deprotection on amine-containing nucleotide analogs, which are broadly applicable.

Introduction

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its relatively straightforward removal. In the synthesis of complex molecules such as Tenofovir Disoproxil Fumarate (TDF) and its analogs, the use of protecting groups like Boc is crucial for achieving high yields and purity. The deprotection of the Boc group is a critical final step to unveil the free amine for further functionalization or to yield the final active pharmaceutical ingredient (API).

This application note details common and effective methods for the removal of the Boc group, with a focus on acidic and thermal deprotection protocols that are relevant to the synthesis of nucleotide analogs like Tenofovir.

Deprotection Methods

The selection of a deprotection method depends on the overall stability of the molecule and the presence of other acid-labile or temperature-sensitive functional groups. The most common methods for Boc deprotection involve treatment with a strong acid or thermal cleavage.

Acidic Deprotection

Acidic deprotection is the most frequently employed method for removing the Boc group. The mechanism involves protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[1][2] Common acidic reagents include trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

-

Trifluoroacetic Acid (TFA): TFA is a strong acid that is highly effective for Boc deprotection. It is typically used in a solution with a chlorinated solvent like dichloromethane (DCM). The reaction is usually rapid and proceeds at room temperature.[3][4]

-

Hydrochloric Acid (HCl): Anhydrous HCl in an organic solvent, such as dioxane or ethyl acetate, is another robust method for Boc deprotection.[5][6] This method is often preferred when TFA-lability of other functional groups is a concern.

Thermal Deprotection

Thermal deprotection offers an alternative to acidic methods and is particularly useful for substrates that are sensitive to strong acids.[5] This method involves heating the Boc-protected compound in a suitable solvent to induce the cleavage of the Boc group.[7] While it can be a milder option in terms of acidity, the required high temperatures may not be suitable for all molecules.

Summary of Deprotection Methods

The following table summarizes the common deprotection methods for the Boc group.

| Method | Reagent(s) | Solvent(s) | Typical Temperature | Typical Reaction Time | Notes |

| TFA | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 4 h | Highly effective; potential for side reactions with the t-butyl cation.[8] |

| HCl | Anhydrous HCl | 1,4-Dioxane, Ethyl Acetate | 0 °C to Room Temp. | 1 - 4 h | A common alternative to TFA. |

| Thermal | None | High-boiling solvents (e.g., Toluene, DMF) | 80 - 150 °C | 1 - 12 h | Useful for acid-sensitive substrates. |

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is adapted from a general procedure for the deprotection of N-Boc protected amino esters used in the synthesis of Tenofovir conjugates.[9]

-

Dissolve the Boc-Tdf-OH substrate in dichloromethane (DCM) (e.g., 10 mL per 1 gram of substrate).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

-

Upon completion, remove the solvent and excess TFA in vacuo.

-

Co-evaporate the residue with toluene (3 x 10 mL) to remove residual TFA.

-

The resulting amine salt can be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol provides an alternative acidic deprotection method.[6][10]

-

Dissolve the Boc-Tdf-OH substrate in a minimal amount of 1,4-dioxane.

-

Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).

-

Upon completion, remove the solvent in vacuo.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the deprotected amine.

-

Collect the solid by filtration and wash with diethyl ether.

-

Dry the product under vacuum.

Protocol 3: Thermal Deprotection

This protocol is a general guideline for thermal Boc deprotection.[7]

-

Dissolve the Boc-Tdf-OH substrate in a high-boiling point solvent such as toluene or N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to a temperature between 100-150 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent in vacuo.

-

Purify the crude product by column chromatography or crystallization to obtain the deprotected amine.

Visualizations

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Caption: General Experimental Workflow for Boc Deprotection.

References

- 1. KR100707505B1 - Method for preparing (R) -9-[(2-phosphonomethoxy) propyl] adenine (ΡÎΡÎ) - Google Patents [patents.google.com]

- 2. Effectiveness of postinoculation (R)-9-(2-phosphonylmethoxypropyl) adenine treatment for prevention of persistent simian immunodeficiency virus SIVmne infection depends critically on timing of initiation and duration of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient Synthesis and Resolution of Tenofovir Alafenamide | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemoenzymatic Synthesis of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation by 9-(R)-[2-(Phosphonomethoxy)Propyl]Adenine of Chemokine (RANTES, Macrophage Inflammatory Protein 1α) and Cytokine (Tumor Necrosis Factor Alpha, Interleukin-10 [IL-10], IL-1β) Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN108822149B - Preparation method of tenofovir alafenamide fumarate key intermediate - Google Patents [patents.google.com]

- 9. RETRACTED: Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Peptide Modification and Labeling Using Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the modification and labeling of peptides using Boc-protected amino acids. While the specific molecule "Boc-Tdf-OH" is not a standard recognized reagent, this guide will utilize the principles of solid-phase peptide synthesis (SPPS) and established bioconjugation techniques to illustrate how a custom Boc-protected amino acid can be incorporated and functionalized for various research and drug development applications.

Application Notes

Fluorescently labeled peptides are indispensable tools in biochemistry, cell biology, and drug discovery. They serve as probes to visualize biological processes, quantify enzymatic activity, and study molecular interactions. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, offering robust protection of the alpha-amino group during chain elongation. Although largely succeeded by Fmoc chemistry for standard SPPS due to milder deprotection conditions, Boc-chemistry remains relevant, particularly in specific synthetic schemes.

The general strategy involves incorporating a Boc-protected amino acid with a side chain amenable to modification. This side chain can either be a naturally occurring amino acid like Lysine or a non-canonical amino acid designed for specific labeling chemistry. Once incorporated into the peptide sequence, the side chain's functional group can be selectively deprotected and reacted with a labeling agent, such as a fluorescent dye or a biotin tag.

Key Applications:

-

Enzyme Activity Assays: Fluorescently labeled peptide substrates are widely used to monitor the activity of proteases, kinases, and phosphatases in high-throughput screening for drug discovery.[]

-

Receptor Binding Studies: Labeled peptides can act as ligands to study receptor binding, localization, and trafficking in cells.

-

Cellular Imaging: The high sensitivity of fluorescence allows for the visualization of peptide uptake, distribution, and localization within living cells.[]

-

Probing Protein-Protein Interactions: Techniques like Förster Resonance Energy Transfer (FRET) utilize pairs of fluorescently labeled peptides or proteins to study their interactions in real-time.

-

Target Identification and Validation: Modified peptides can be used as probes in chemoproteomic workflows to identify and validate new drug targets.

Experimental Protocols